
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of two benzenesulfonyl groups and two phenyl groups attached to a tetrazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzenesulfonyl chloride with hydrazine to form a sulfonyl hydrazide intermediate. This intermediate is then reacted with diphenylacetylene under specific conditions to form the desired tetrazine compound. The reaction conditions often include the use of solvents like acetonitrile and catalysts to facilitate the formation of the tetrazine ring.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
科学的研究の応用
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine has found applications in several areas of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the development of advanced materials and as a component in specialized chemical processes.
作用機序
The mechanism of action of 1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine involves its ability to undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it participates in. For example, in oxidation reactions, the compound can generate reactive intermediates that interact with other molecules, leading to the formation of new products. The presence of the tetrazine ring and sulfonyl groups plays a crucial role in its reactivity and interactions with other chemical species.
類似化合物との比較
Similar Compounds
1,4-Bis(phenylethynyl)benzene: Known for its applications in liquid crystal compositions.
1,4-Bis(phenylsulfonyloxy)benzene: Studied for its photochemical properties and acid generation.
Uniqueness
1,4-Bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine is unique due to the presence of both benzenesulfonyl and tetrazine moieties, which impart distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
特性
CAS番号 |
65183-22-4 |
|---|---|
分子式 |
C26H20N4O4S2 |
分子量 |
516.6 g/mol |
IUPAC名 |
1,4-bis(benzenesulfonyl)-3,6-diphenyl-1,2,4,5-tetrazine |
InChI |
InChI=1S/C26H20N4O4S2/c31-35(32,23-17-9-3-10-18-23)29-25(21-13-5-1-6-14-21)27-30(26(28-29)22-15-7-2-8-16-22)36(33,34)24-19-11-4-12-20-24/h1-20H |
InChIキー |
VGWJCWQZPOLOGM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NN(C(=NN2S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Lithium, [4-[(tetrahydro-2H-pyran-2-yl)oxy]-1-butynyl]-](/img/structure/B14480567.png)
![1,1'-Methylenebis[4-tert-butyl-2-(chloromethyl)benzene]](/img/structure/B14480570.png)
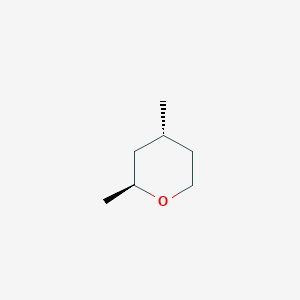

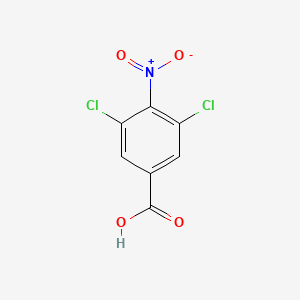
![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14480608.png)
![1,3,3,4,4-Pentafluoro-2-[(prop-2-en-1-yl)oxy]cyclobut-1-ene](/img/structure/B14480609.png)
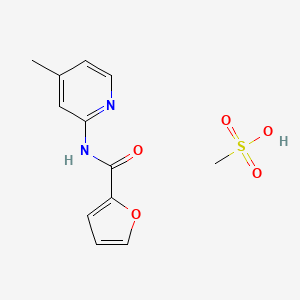
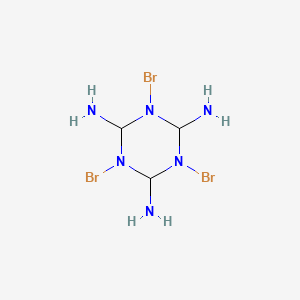

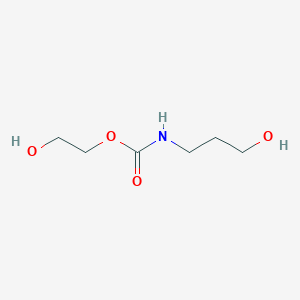
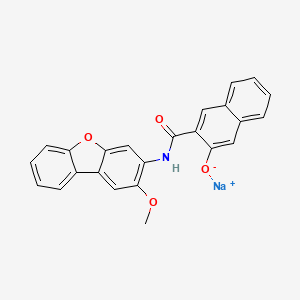

![N-[Bis(dimethylamino)boranyl]-N-phenylacetamide](/img/structure/B14480637.png)
